N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyridine, furan, and pyrazolopyrimidine moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Moiety: Starting with 5-chloro-2-pyridine, various reagents and catalysts are used to introduce the necessary functional groups.
Introduction of the Furan Ring: The furan ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Construction of the Pyrazolopyrimidine Core:
Final Assembly: The final step includes the formation of the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and furan positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(5-chloro-2-pyridinyl)-5-(2-pyrrolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature may influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
Molecular Formula |
C17H13ClF3N5O2 |
---|---|
Molecular Weight |
411.8g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H13ClF3N5O2/c18-9-3-4-14(22-7-9)25-16(27)10-8-23-26-13(17(19,20)21)6-11(24-15(10)26)12-2-1-5-28-12/h1-5,7-8,11,13,24H,6H2,(H,22,25,27) |
InChI Key |
ILWQKNOMHONZAZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)NC3=NC=C(C=C3)Cl)C4=CC=CO4 |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)NC3=NC=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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